molecular formula C10H8S3 B5595535 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione CAS No. 18648-91-4

5-methyl-4-phenyl-3H-1,2-dithiole-3-thione

Cat. No.: B5595535
CAS No.: 18648-91-4
M. Wt: 224.4 g/mol
InChI Key: DATSIWHAJPBMLE-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-methyl-4-phenyl-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include elemental sulfur, disulfur dichloride, and other sulfur-containing compounds . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield thiols or other reduced sulfur species .

Scientific Research Applications

Biological and Pharmacological Applications

Antioxidant Properties

D3T has been shown to enhance the cellular antioxidant defenses by upregulating phase 2 enzymes. These enzymes play a crucial role in detoxifying harmful compounds and protecting cells from oxidative stress. Studies have demonstrated that D3T pretreatment can significantly protect neuronal cells from neurotoxic agents such as dopamine and hydrogen peroxide by inducing glutathione (GSH) synthesis and other protective mechanisms .

Chemopreventive Effects

D3T is recognized for its chemopreventive properties. Research indicates that it can inhibit the initiation of cancer by inducing phase 2 detoxifying enzymes. In animal models, D3T administration has led to a reduction in the incidence of chemically induced tumors, showcasing its potential as a preventive agent against cancer .

Neuroprotection

The compound has been extensively studied for its neuroprotective effects. It has been shown to confer protection against neurocytotoxicity in various models, including human neuroblastoma cells. The mechanism involves the activation of the Nrf2-HO-1 signaling pathway, which enhances cellular responses to oxidative stress .

Industrial Applications

Material Science

In addition to biological applications, D3T is utilized in the development of materials with specific electronic and optical properties. Its unique chemical structure allows it to be used as a building block in synthesizing more complex sulfur-containing heterocycles, which are valuable in various industrial applications .

Summary of Case Studies

Study Objective Findings
Jai et al., 2008Evaluate neuroprotective effectsD3T pretreatment increased GSH levels and protected SH-SY5Y cells from neurotoxicity
Pung et al., 2010Assess chemopreventive potentialD3T significantly reduced tumor incidence in AFB1-induced hepatocarcinogenesis models
Zhang et al., 2021Investigate antioxidant capacityD3T enhanced antioxidant enzyme activity in cardiomyocytes, protecting against oxidative damage

Biological Activity

5-Methyl-4-phenyl-3H-1,2-dithiole-3-thione (MDT) is a sulfur-containing heterocyclic compound belonging to the family of 1,2-dithiole-3-thiones. This compound has garnered attention for its diverse biological activities, including antitumor, antioxidant, hypolipidemic, and hepatoprotective effects. This article aims to provide a comprehensive overview of the biological activity of MDT, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of MDT is C10H8S3C_{10}H_8S_3, with a molecular weight of approximately 224.4 g/mol. The structure can be represented as follows:

SMILES CC1=C(C(=S)SS1)C2=CC=CC=C2\text{SMILES }CC1=C(C(=S)SS1)C2=CC=CC=C2

MDT exhibits its biological effects primarily through the activation of the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress. This activation leads to the induction of phase II detoxifying enzymes, enhancing the cellular antioxidant capacity and providing protective effects against various forms of cellular damage .

Antitumor Activity

Research has indicated that MDT possesses significant antitumor properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted that MDT effectively reduced tumor growth in various cancer models, showcasing its potential as an anticancer agent .

Antioxidant Properties

MDT has been shown to exhibit strong antioxidant activity. It scavenges free radicals and reduces oxidative stress markers in cellular models. The compound's ability to enhance endogenous antioxidant enzyme levels contributes to its protective effects against oxidative damage .

Hypolipidemic Effects

Recent studies have explored the hypolipidemic effects of MDT derivatives. For example, synthesized derivatives based on MDT were evaluated in hyperlipidemic mice models, revealing significant reductions in serum triglycerides and cholesterol levels compared to control groups. One particular derivative showed greater efficacy than standard treatments such as fenofibrate .

Hepatoprotective Effects

MDT has also demonstrated hepatoprotective properties. In studies involving high-fat diet-induced liver damage in mice, MDT treatment resulted in improved hepatic function markers (AST and ALT) and reduced lipid accumulation in liver tissues. Histological examinations confirmed that MDT significantly ameliorated hepatic damage compared to untreated controls .

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Reference
AntitumorInhibition of cancer cell proliferation
AntioxidantScavenging of free radicals; reduction of oxidative stress
HypolipidemicSignificant reduction in triglycerides and cholesterol levels
HepatoprotectiveImprovement in liver function; reduction in lipid accumulation

Case Study 1: Antitumor Efficacy

In a study published in Cancer Letters, MDT was tested against various cancer cell lines. The results indicated that MDT effectively induced apoptosis through the activation of caspase pathways, leading to significant tumor growth inhibition in vivo .

Case Study 2: Hypolipidemic Activity

A recent investigation evaluated the hypolipidemic potential of a synthesized derivative of MDT in Triton WR-1339-induced hyperlipidemic mice. The study found that the derivative not only lowered serum lipid levels but also exhibited hepatoprotective effects by reducing liver enzyme levels associated with toxicity .

Properties

IUPAC Name

5-methyl-4-phenyldithiole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATSIWHAJPBMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)SS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60876228
Record name 4-Phenyl-5-methyl-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18648-91-4
Record name 4-Phenyl-5-methyl-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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